An In-depth Technical Guide to 2-(Phenylamino)butanamide (CAS 1218556-32-1)
An In-depth Technical Guide to 2-(Phenylamino)butanamide (CAS 1218556-32-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(Phenylamino)butanamide, a molecule with potential applications in medicinal chemistry and drug discovery. While public domain data on this specific compound is limited, this document synthesizes available information and provides expert insights into its properties, potential synthesis, and areas of scientific interest.
Core Molecular Identity
2-(Phenylamino)butanamide is an organic compound characterized by a butanamide backbone with a phenylamino group at the alpha-position. Its unique structure suggests potential for biological activity, drawing parallels to other pharmacologically active phenylamino derivatives.
| Property | Value | Source |
| CAS Number | 1218556-32-1 | [1][2][3] |
| Molecular Formula | C10H14N2O | [2][4] |
| Molecular Weight | 178.23 g/mol | [2][4] |
| SMILES Code | CCC(NC1=CC=CC=C1)C(N)=O | [2] |
| Purity | ≥95% (as offered by some suppliers) | [5] |
Physicochemical Properties and Characterization
Detailed experimental data on the physicochemical properties of 2-(Phenylamino)butanamide are not extensively reported in publicly accessible literature. However, based on its structure, the following properties can be inferred:
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Appearance: Likely a solid at room temperature.
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Solubility: Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.
Potential Synthetic Pathways
A definitive, published synthesis for 2-(Phenylamino)butanamide could not be located. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the amidation of a corresponding carboxylic acid or its activated derivative.
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic approach would disconnect the amide bond, leading back to 2-(phenylamino)butanoic acid. This acid can be synthesized from 2-bromobutanoic acid and aniline.
Caption: Proposed Retrosynthetic Pathway for 2-(Phenylamino)butanamide.
Step-by-Step Experimental Protocol (Hypothetical)
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Synthesis of 2-(Phenylamino)butanoic acid:
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In a round-bottom flask, dissolve 2-bromobutanoic acid in a suitable solvent such as ethanol.
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Add an excess of aniline (2-3 equivalents) to the solution.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the resulting 2-(phenylamino)butanoic acid by recrystallization or column chromatography.
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Amidation to form 2-(Phenylamino)butanamide:
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Activate the carboxylic acid group of 2-(phenylamino)butanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting it to an acyl chloride with thionyl chloride.
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In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., methanolic ammonia).
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Slowly add the activated carboxylic acid to the ammonia solution at a low temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction and purify the crude product by recrystallization or column chromatography to obtain 2-(Phenylamino)butanamide.
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Potential Biological Activity and Areas for Investigation
While no specific biological activity has been reported for 2-(Phenylamino)butanamide, its structural motifs are present in several classes of bioactive molecules. This suggests that the compound could be a valuable starting point for drug discovery programs.
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Anticonvulsant Activity: Structurally related butanamides have shown promise as anticonvulsant agents. For instance, a study on 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides revealed potent anticonvulsant properties in animal models of seizures, suggesting a potential role in modulating GABAergic pathways.[6] The butanamide core is also a key feature of the antiepileptic drug levetiracetam, for which 2-aminobutanamide is an important intermediate.[7][8]
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Anticancer Properties: Phenylamino moieties are found in various anticancer agents. A notable example is the investigation of N-2-(phenylamino)benzamide derivatives as novel anti-glioblastoma agents. These compounds exhibited inhibitory effects on COX-2 and demonstrated anti-proliferation, anti-migration, and anti-invasion properties.[9] This raises the possibility that 2-(Phenylamino)butanamide could serve as a scaffold for the development of new anticancer drugs.
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Other Potential Applications: The broader class of benzamide and butanamide derivatives has been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[10][11]
Future Research Directions
Given the limited data available, several avenues of research are warranted to fully characterize 2-(Phenylamino)butanamide and explore its potential.
Caption: Workflow for Future Research on 2-(Phenylamino)butanamide.
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Optimized Synthesis and Characterization: The first step should be the development and optimization of a reliable synthetic route to produce high-purity 2-(Phenylamino)butanamide. This should be followed by a thorough characterization of its physicochemical properties, including melting point, solubility, and detailed spectroscopic analysis (NMR, IR, MS).
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In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify potential therapeutic targets. This could include assays for anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.
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Structure-Activity Relationship (SAR) Studies: If promising activity is identified, SAR studies should be initiated. This would involve the synthesis and testing of a library of analogues to identify key structural features responsible for the observed biological effects and to optimize potency and selectivity.
Conclusion
2-(Phenylamino)butanamide (CAS 1218556-32-1) is a chemical entity with limited publicly available data. However, its structural similarity to known bioactive compounds suggests that it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of epilepsy and oncology. This guide provides a foundational understanding of the compound, including its known properties, a proposed synthetic route, and promising avenues for future research. It is hoped that this will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
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Cas no 1218556-32-1 (2-(phenylamino)butanamide). Available from: [Link]
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Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed. Available from: [Link]
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2-(Phenylamino)butanamide - CAS:1218556-32-1. Available from: [Link]
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N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed. Available from: [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
-
Pharmacogenomic applications in clinical drug development - PubMed. Available from: [Link]
- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.
- CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.
-
Study of the sites and mechanisms of action of bumetanide in man - PubMed. Available from: [Link]
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Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]
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